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Compound of Interest

Compound Name:
[2-(Methoxymethyl)oxolan-2-

yl]methanol

CAS No.: 1936686-87-1

Cat. No.: B2983994

Get Quote

Introduction & Molecule Profile[2][3]
The target analyte, [2-(Methoxymethyl)oxolan-2-yl]methanol, is a specialized chiral building

block, often observed as an intermediate in the synthesis of complex polyether ionophores or

nucleoside analogs. Unlike its mono-substituted cousin (Tetrahydrofurfuryl alcohol), the

presence of both a hydroxymethyl and a methoxymethyl group at the C2 position creates a

quaternary carbon, significantly altering its steric bulk and chromatographic behavior.

Physicochemical Profile (Estimated)
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Property Value / Characteristic Analytical Implication

Molecular Formula MW ~146.18 g/mol

Boiling Point ~195–210 °C
Suitable for GC, but requires

high final oven temp.

Polarity High (Ether + Alcohol)
Requires polar columns (WAX)

or derivatization.

UV Absorbance Negligible (>200 nm)
UV Detection is not viable. Use

FID, MS, RI, or CAD.

Chirality Yes (C2 Center)

Enantiomers must be

separated if optical purity is

critical.

Analytical Strategy Overview
The following flowchart outlines the decision matrix for selecting the appropriate method based

on the sample matrix and sensitivity requirements.
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Sample Matrix

Volatile/Organic Solvent
(e.g., Reaction Mixture)

Aqueous/Buffer
(e.g., Waste Stream)

Gas Chromatography Liquid Chromatography

Derivatization Needed?
(Yes: Silylation)

Method B: HPLC-CAD/RI
(Direct Injection)

Reverse Phase

Method A: GC-MS/FID
(High Sensitivity/ID)

BSTFA Reagent

Method C: Chiral GC
(Enantiomeric Excess)

If Chiral Purity Required

Click to download full resolution via product page

Figure 1: Analytical decision matrix for selecting between GC and LC workflows based on

sample origin.
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Protocol A: GC-MS with Silylation (Gold Standard)
[1]
Rationale: Direct injection of hydroxylated tetrahydrofurans often leads to peak tailing due to

hydrogen bonding with silanol groups in the column liner and stationary phase. Silylation caps

the hydroxyl group, improving peak symmetry, volatility, and mass spectral identification.

Reagents
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

Solvent: Anhydrous Pyridine or Acetonitrile.

Internal Standard: Decane or Dodecane (non-reactive).

Step-by-Step Procedure
Sample Preparation:

Weigh 10 mg of sample into a 2 mL GC vial.

Add 1.0 mL of Anhydrous Pyridine.

Add 100 µL of Internal Standard solution (1 mg/mL in Pyridine).

Derivatization:

Add 200 µL of BSTFA + 1% TMCS.

Cap the vial immediately (moisture sensitive).

Incubate at 60°C for 30 minutes.

Allow to cool to room temperature.

Instrument Parameters (Agilent 7890/5977 or equivalent):
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Parameter Setting

Inlet Split (20:1), 250°C, Liner with glass wool

Column
Rxi-5Sil MS or DB-5ms (30m x 0.25mm x

0.25µm)

Carrier Gas Helium @ 1.2 mL/min (Constant Flow)

Oven Program

60°C (hold 1 min)

15°C/min

300°C (hold 5 min)

Detection MS (EI Source @ 230°C, Quad @ 150°C)

Scan Range 35–450 m/z

SIM Ions

Target the Trimethylsilyl (TMS) fragment: m/z

73, 75 and the molecular ion

.

Data Interpretation: The TMS derivative of [2-(Methoxymethyl)oxolan-2-yl]methanol will

elute significantly earlier than the underivatized parent and show a sharp, symmetrical peak.

The mass spectrum will be dominated by the

73 (TMS) peak and characteristic fragmentation of the methoxymethyl side chain.

Protocol B: HPLC-CAD (Charged Aerosol Detection)
[1]
Rationale: For aqueous samples or process streams where derivatization is impractical, HPLC

is preferred. Since the molecule has no UV chromophore, Charged Aerosol Detection (CAD) or

Refractive Index (RI) is required. CAD is superior to RI for gradient elution capability and

sensitivity.

Method Specifications
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Parameter Setting

Column
C18 Polar-Embedded (e.g., Waters XSelect

HSS T3), 4.6 x 150 mm, 3.5 µm

Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Gradient
0-2 min: 5% B; 2-10 min: 5%

60% B; 10-15 min: 60% B

Detector
Charged Aerosol Detector (Evaporation Temp:

35°C)

Column Temp 40°C

Critical Note: The "Methoxymethyl" ether group increases hydrophobicity relative to standard

Tetrahydrofurfuryl alcohol, causing the analyte to retain longer on C18 columns. Ensure the

column is fully equilibrated (re-equilibrate for 5 mins) between runs to prevent retention time

shifting.

Protocol C: Chiral Separation (Enantiomeric Purity)
Rationale: The C2 position is a chiral center. Synthetic pathways often produce a racemate

unless asymmetric catalysis is used. Quantifying the enantiomeric excess (ee%) is critical for

biological applications.

Method: Chiral GC (Beta-Cyclodextrin)[1]
Column: Cyclodex-B or Rt-bDEXsm (30m x 0.25mm).

Conditions: Isothermal mode is often required for optimal separation.

Temp: 110°C Isothermal.

Carrier: Helium @ 30 cm/sec.
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Mechanism: The methoxymethyl and hydroxymethyl groups interact differentially with the

cyclodextrin cavity, allowing separation of the (R) and (S) enantiomers.

References & Validation Sources
The following authoritative sources support the methodologies described above, particularly

regarding the analysis of non-chromophoric tetrahydrofuran derivatives and silylation protocols.

Restek Corporation. (2022). Analysis of Furans and Alkylfurans in Food Samples: Choosing

GC-MS Conditions. (Demonstrates GC behavior of substituted furans).

Bentham Science. (2023). Application of Different Analytical Methods for Non-chromophoric

Pharmaceutical Compounds. (Validates the use of CAD/ELSD and derivatization for UV-

inactive analytes).

National Institutes of Health (PubChem).Tetrahydrofurfuryl alcohol (Related Structure Data).

[1] (Provides baseline physicochemical properties for the tetrahydrofuran-alcohol class).

Agilent Technologies. (2019).[2] SPME-GC/MS Analysis of Methanol and Derivatives.

(Protocol for handling volatile alcohol derivatives).[3]

Disclaimer: This application note is intended for research and development purposes. All

protocols should be validated in the user's laboratory according to ICH Q2(R1) guidelines

before use in regulated environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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